molecular formula C19H21N3O2 B2377918 N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-2-苯氧基丙酰胺 CAS No. 1795441-55-2

N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-2-苯氧基丙酰胺

货号: B2377918
CAS 编号: 1795441-55-2
分子量: 323.396
InChI 键: XIOBFLUXPPDFGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a structure-based design strategy . A group that could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be viewed using a 3D structure model . The IUPAC Standard InChI for this compound is "InChI=1S/C7H6N2/c1-2-6-3-5-9-7 (6)8-4-1/h1-5H, (H,8,9)" .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent FGFR inhibitory activity . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques. For instance, the molecular weight of the compound is 118.1359 .

科学研究应用

FGFR抑制剂用于癌症治疗

成纤维细胞生长因子受体 (FGFR) 信号通路异常激活在多种肿瘤中发挥着至关重要的作用。靶向FGFRs 是癌症治疗的一个有吸引力的策略。研究人员已经探索了N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-2-苯氧基丙酰胺的衍生物作为有效的FGFR抑制剂。在这些衍生物中,化合物4h表现出显著的FGFR抑制活性,其对FGFR1-4的IC50值分别为7、9、25和712 nM。体外研究表明,4h抑制乳腺癌细胞增殖并诱导细胞凋亡。 此外,它还抑制细胞迁移和侵袭,使其成为癌症药物开发中进一步优化的有希望的先导化合物 .

通过JAK3靶向进行免疫调节

吡咯并吡嗪衍生物,包括N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-2-苯氧基丙酰胺,已被研究用作免疫调节剂。具体来说,它们靶向Janus激酶3 (JAK3),它在免疫反应中发挥着至关重要的作用。 这些衍生物在治疗免疫相关疾病(如器官移植)方面具有潜力 .

抗菌、抗真菌和抗病毒活性

研究表明,吡咯并吡嗪衍生物,包括5H-吡咯并[2,3-b]吡嗪,具有抗菌、抗真菌和抗病毒活性。 虽然确切机制尚不清楚,但这些化合物已证明对各种病原体有效 .

激酶抑制

前面提到的相同5H-吡咯并[2,3-b]吡嗪衍生物也表现出激酶抑制特性。 激酶在细胞信号通路中起着至关重要的作用,使这些化合物成为激酶相关疾病药物开发的潜在候选药物 .

神经系统和免疫系统疾病的治疗

吡咯并[3,4-c]吡啶是一种相关的化合物类,已对其生物活性进行了研究。这些活性包括抗糖尿病、抗分枝杆菌、抗病毒和抗肿瘤作用。 虽然这与N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-2-苯氧基丙酰胺没有直接关系,但更广泛的背景突出了相关杂环结构在治疗神经系统和免疫系统疾病方面的潜力 .

药物发现研究支架

吡咯并吡嗪支架,包括N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-2-苯氧基丙酰胺,是药物发现的一个有吸引力的平台。 其多样的生物活性以及高效的合成方法使其成为设计新型先导化合物以对抗各种疾病的宝贵起点 .

总之,N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-2-苯氧基丙酰胺在多个科学领域中都具有前景,从癌症治疗到免疫调节以及其他领域。研究人员仍在探索其潜力,其独特的结构为药物开发和治疗创新提供了肥沃的土壤。 🌟 .

作用机制

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is mentioned that the compound with low molecular weight would be an appealing lead compound, which suggests it may have favorable adme properties .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is known that the efficacy of fgfr inhibitors can be influenced by factors such as the presence of other mutations in cancer cells, the tumor microenvironment, and the patient’s overall health status .

未来方向

The future directions in the research of 1H-pyrrolo[2,3-b]pyridine derivatives involve the development of more potent FGFR inhibitors for cancer therapy . These compounds could potentially be beneficial for the subsequent optimization and have development prospects .

属性

IUPAC Name

2-phenoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15(24-17-8-3-2-4-9-17)19(23)21-12-6-13-22-14-10-16-7-5-11-20-18(16)22/h2-5,7-11,14-15H,6,12-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOBFLUXPPDFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C=CC2=C1N=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。